Adx 10059

説明

Significance of Glutamatergic Neurotransmission in Central Nervous System Disorders

Glutamate (B1630785) is the most abundant excitatory neurotransmitter in the mammalian CNS. researchgate.net Its roles extend beyond basic excitation to encompass critical aspects of neurodevelopment, neuronal migration, and the formation of functional neural circuits. researchgate.net The precise control over glutamate synthesis, release, reuptake, and receptor signaling is vital for preventing excitotoxic damage and ensuring proper nervous system function. nih.govnih.gov Dysregulated glutamatergic transmission is a common thread in the etiology of various CNS disorders. researchgate.netnih.govfrontiersin.orgnih.gov For instance, abnormal glutamatergic neurotransmission has been suggested in individuals with autism spectrum disorder. researchgate.net Chronic stress can also lead to malfunctioning of the glutamate system, impacting neuroplasticity and contributing to conditions like anxiety and depression. frontiersin.org

Overview of mGluR5 as a Therapeutic Target

The metabotropic glutamate receptor subtype 5 (mGluR5) belongs to Group I mGluRs and is predominantly located on postsynaptic membranes, where its activation typically leads to increased neuronal excitability. frontiersin.orgrndsystems.com mGluR5 is widely expressed throughout the CNS, including key regions like the cerebral cortex, hippocampus, and striatum. frontiersin.orgmdpi.com Its involvement in synaptic plasticity, learning, memory, and other vital brain functions has positioned mGluR5 as a promising therapeutic target for a range of CNS disorders. mdpi.comnih.govhuamedicine.com Research has explored the potential of targeting mGluR5 for conditions such as Parkinson's disease-associated dyskinesia, depression, anxiety, fragile X syndrome, and drug abuse. huamedicine.com mGluR5 also plays a role in the interaction between neurons and glial cells, which is relevant in neuroinflammatory processes associated with neurodegenerative diseases. frontiersin.orgfrontiersin.org

Structure

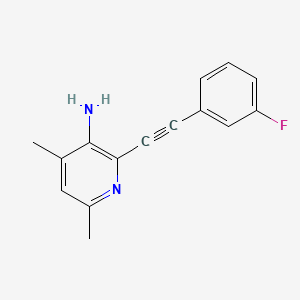

2D Structure

3D Structure

特性

Key on ui mechanism of action |

ADX10059 is a selective mGluR5 negative allosteric modulator, it may have the possibility to reduce inappropriate esophageal sphincter relaxations and prevent reflux in man. Glutamate is largely responsible for signal transmission in the neural circuit involved in migraine, and mGluR5 receptors are found at strategic points along the pathway. Inhibition of mGluR5 might therefore prevent the initiation of the migraine circuit, or interrupt it once established. mGluR5 are also found in brain regions implicated in anxiety. |

|---|---|

CAS番号 |

757950-09-7 |

分子式 |

C15H13FN2 |

分子量 |

240.27 g/mol |

IUPAC名 |

2-[2-(3-fluorophenyl)ethynyl]-4,6-dimethylpyridin-3-amine |

InChI |

InChI=1S/C15H13FN2/c1-10-8-11(2)18-14(15(10)17)7-6-12-4-3-5-13(16)9-12/h3-5,8-9H,17H2,1-2H3 |

InChIキー |

MEDCLNYIYBERKO-UHFFFAOYSA-N |

正規SMILES |

CC1=CC(=NC(=C1N)C#CC2=CC(=CC=C2)F)C |

外観 |

Solid powder |

他のCAS番号 |

757950-09-7 |

純度 |

>98% (or refer to the Certificate of Analysis) |

賞味期限 |

>3 years if stored properly |

溶解性 |

Soluble in DMSO |

保存方法 |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

同義語 |

Raseglurant |

製品の起源 |

United States |

Pharmacology and Molecular Mechanisms of Raseglurant

Mechanism of Action as a Negative Allosteric Modulator (NAM) of mGluR5

Raseglurant functions as a selective negative allosteric modulator of mGluR5. nih.govncats.io Allosteric modulators, including NAMs, interact with sites on the receptor that are topologically distinct from the orthosteric binding site, thereby modulating the receptor's response to its endogenous ligand. nih.gov NAMs like raseglurant stabilize specific receptor conformations that reduce the affinity and/or efficacy of the orthosteric ligand. nih.gov

Inhibition of mGluR5 Activation

Raseglurant reduces the activation of mGluR5. ncats.io By binding to an allosteric site, it can decrease the receptor's response to glutamate (B1630785) or other orthosteric agonists. nih.gov Studies using a photocaged derivative of raseglurant, JF-NP-26, have demonstrated this light-dependent NAM activity, showing inhibition of mGluR5-mediated intracellular calcium accumulation upon illumination. nih.govelifesciences.org

Impact on Agonist Binding and Efficacy

As a NAM, raseglurant modifies the binding affinity and/or functional efficacy of orthosteric agonists at the mGluR5. nih.gov This means that in the presence of raseglurant, the effect of glutamate or other molecules that activate mGluR5 by binding to the orthosteric site is diminished. nih.govnih.gov Data from inositol (B14025) phosphate (B84403) accumulation assays using a caged raseglurant derivative showed a light-dependent NAM activity, indicating that upon activation, raseglurant is able to restrain agonist-mediated signaling. nih.govelifesciences.org

Receptor Selectivity and Specificity Profiling

Raseglurant has been described as highly specific for mGluR5. nih.gov It has demonstrated good selectivity when profiled against a panel of over 65 other receptors, transporters, ion channels, and enzymes. ncats.io This selectivity for mGluR5 is a key characteristic of raseglurant's pharmacological profile. nih.govncats.io

Functional Receptor Interactions and Heteromerization

mGluR5 receptors are known to form dimers and can also participate in higher-order heteroreceptor complexes with other G protein-coupled receptors (GPCRs). acs.orgresearcher.life These interactions can significantly influence receptor function and signaling. acs.org

Raseglurant Modulation of A2AR-D2R-mGluR5 Trimeric Complexes

Research indicates that adenosine (B11128) A2A receptors (A2AR), dopamine (B1211576) D2 receptors (D2R), and metabotropic glutamate receptor type 5 (mGluR5) can form trimeric heteroreceptor complexes in living cells and rat striatal neurons. researcher.lifesigmaaldrich.comnih.govresearchgate.net Within these complexes, the A2AR protomer plays a significant role in the inhibitory modulation of the density and allosteric receptor-receptor interaction within the D2R-mGluR5 heteromeric component. researcher.lifesigmaaldrich.comnih.govresearchgate.net The A2AR and mGluR5 protomers interact and modulate D2R protomer recognition and signaling. researcher.lifesigmaaldrich.comnih.govresearchgate.net

Studies have shown that the mGluR5 negative allosteric modulator raseglurant can significantly reduce haloperidol-induced catalepsy in mice. sigmaaldrich.comnih.govresearchgate.netpatsnap.com This effect was notably reduced in A2AR knockout mice, supporting a functional role for mGluR5 and A2AR in enhancing D2R blockade, which contributes to catalepsy. sigmaaldrich.comnih.govresearchgate.netpatsnap.com This suggests that raseglurant's modulation of mGluR5 within the A2AR-D2R-mGluR5 complex has implications for the functional output of this complex, particularly in the context of dopaminergic signaling pathways. sigmaaldrich.comnih.govresearchgate.netpatsnap.com

Data from studies investigating the A2AR-D2R-mGluR5 complex show that in cells co-expressing all three receptors, stimulation with an mGluR5 agonist or a D2R antagonist significantly counteracted the D2R agonist-induced inhibition of cAMP levels, an effect not observed in cells expressing only mGluR5 and D2R. sigmaaldrich.comnih.govpatsnap.com This highlights the integrative activity within the trimeric complex. researcher.lifesigmaaldrich.comnih.govresearchgate.net

Table 1: Effect of Raseglurant on Haloperidol-Induced Catalepsy in Mice

| Treatment Group | Catalepsy Reduction (%) |

| Wild-type mice + Raseglurant | ~25% Significant Reduction nih.gov |

| A2AR knockout mice + Raseglurant | No Reduction Observed nih.gov |

| A2AR knockout mice + Vehicle | Markedly Reduced Catalepsy nih.gov |

Note: Data is based on observations from studies on haloperidol-induced catalepsy in mice. nih.gov

Implications for Dopaminergic Signaling Pathways

The interaction of raseglurant with mGluR5 within the A2AR-D2R-mGluR5 heteroreceptor complex has implications for dopaminergic signaling pathways. sigmaaldrich.comnih.govresearchgate.netpatsnap.com The formation of these complexes and the allosteric interactions within them can modulate D2R protomer recognition and signaling. researcher.lifesigmaaldrich.comnih.govresearchgate.net The observation that raseglurant's effect on haloperidol-induced catalepsy is dependent on the presence of A2AR suggests that raseglurant influences dopaminergic signaling, at least in part, through its action on mGluR5 within this specific trimeric complex. sigmaaldrich.comnih.govresearchgate.netpatsnap.com This indicates a role for raseglurant in fine-tuning the complex interplay between glutamatergic, adenosinergic, and dopaminergic systems. researcher.lifesigmaaldrich.comnih.govresearchgate.net

Preclinical Efficacy Studies of Raseglurant

Research in Neurological Disorders

Migraine Models and Antinociceptive Effects

While the role of glutamate (B1630785) in the neural circuits of migraine is supported by various preclinical pharmacology experiments, and mGluR5 negative allosteric modulators as a class have been shown to reduce pain in rodent models, specific preclinical efficacy data for raseglurant in established animal models of migraine were not available in the reviewed literature. nih.govaddextherapeutics.com

Parkinson's Disease Levodopa-Induced Dyskinesia (PD-LID) Models

The efficacy of raseglurant (ADX10059) in treating levodopa-induced dyskinesia (LID) has been evaluated in a primate model of Parkinson's disease. addextherapeutics.com This model is considered a standard for preclinical assessment of therapies for Parkinson's disease and its complications. addextherapeutics.com

In a study utilizing the MPTP (1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine) primate model, which mimics the dopamine (B1211576) depletion and motor symptoms of Parkinson's disease, raseglurant demonstrated significant effects on LID. addextherapeutics.com When administered to primates that had developed dyskinesia following levodopa (B1675098) treatment, raseglurant showed a marked reduction in these involuntary movements. addextherapeutics.com Notably, all tested doses of raseglurant were reported to abolish levodopa-induced dyskinesia within the first hour after administration of levodopa. addextherapeutics.com The higher doses demonstrated a sustained effect, significantly reducing dyskinesia for up to two hours post-dosing without negatively impacting the therapeutic effect of levodopa on parkinsonian disability scores. addextherapeutics.com These findings are consistent with broader preclinical evidence suggesting that mGluR5 NAMs can reverse LID in both rodent and primate models. nih.gov

In rodent models, raseglurant has also shown activity relevant to Parkinson's disease. Specifically, it produced a dose-dependent reduction in catalepsy induced by haloperidol, a model used to screen for antiparkinsonian effects. addextherapeutics.com

| Model | Key Findings | Significance |

|---|---|---|

| MPTP-Treated Primate | All doses abolished levodopa-induced dyskinesia in the first hour post-levodopa administration. addextherapeutics.com | Demonstrates potent anti-dyskinetic effect. |

| MPTP-Treated Primate | 10mg/kg and 30mg/kg doses significantly reduced dyskinesia in the first two hours post-levodopa dosing. addextherapeutics.com | Shows a sustained effect at higher doses. |

| MPTP-Treated Primate | No adverse effect on Parkinsonian disability scoring was observed. addextherapeutics.com | Indicates that the anti-dyskinetic effect did not compromise the primary therapeutic benefit of levodopa. |

Research in Gastrointestinal Disorders

Gastroesophageal Reflux Disease (GERD) Studies

Preclinical research has identified the inhibition of mGluR5 as a promising mechanism for the management of Gastroesophageal Reflux Disease (GERD). nih.gov Studies in animal models have shown that selective antagonists of mGluR5 are potent inhibitors of reflux episodes. nih.gov Raseglurant (ADX10059), as an mGluR5 NAM, has been a subject of these preclinical investigations. nih.gov

The therapeutic rationale is based on the role of mGluR5 receptors, particularly those located peripherally on gastroesophageal vagal afferent endings, in controlling the primary mechanism behind reflux events. nih.gov Preclinical findings support that the effects of mGluR5 antagonists are primarily mediated through this peripheral mode of action. nih.gov These animal studies provided the mechanistic foundation for exploring raseglurant's potential to reduce reflux and improve GERD symptoms. nih.gov

Effects on Inappropriate Esophageal Sphincter Relaxations

The main mechanism underlying GERD is the occurrence of transient lower esophageal sphincter relaxations (TLESRs), which are inappropriate relaxations of the sphincter not triggered by swallowing. nih.gov Preclinical studies in animal models have demonstrated that antagonism of mGluR5 can potently inhibit these TLESRs. nih.gov

The effects of raseglurant and other mGluR5 NAMs, such as MTEP and MPEP, are believed to stem from their ability to inhibit TLESRs. nih.gov This action reduces the frequency of reflux events, particularly in the postprandial period when TLESRs are most common. nih.gov This specific, targeted effect on the underlying cause of reflux in preclinical models highlighted the potential of raseglurant as a novel therapeutic agent for GERD. nih.gov

| Mechanism of Action | Preclinical Model Finding | Therapeutic Implication |

|---|---|---|

| mGluR5 Antagonism | mGluR5 NAMs are potent inhibitors of transient lower esophageal sphincter relaxations (TLESRs) in animal models. nih.gov | Targets the primary cause of reflux events. |

| Peripheral mGluR5 Modulation | Receptors on gastroesophageal vagal afferent endings play a prominent role in the control of TLESRs. nih.gov | Suggests a targeted, peripheral mechanism of action, potentially minimizing central nervous system effects. |

Research in Pain Models

While mGluR5 NAMs as a class have demonstrated pain-reducing effects in various rodent models, specific preclinical efficacy studies detailing the effects of raseglurant in established pain models were not identified in the reviewed literature. nih.gov

Inflammatory Pain Mechanisms

The efficacy of raseglurant in models of inflammatory pain has been investigated, primarily through the formalin test. This test induces a biphasic pain response in animals: an initial acute phase resulting from direct nociceptor activation, followed by a second, tonic phase driven by inflammatory processes and central sensitization. drugbank.comaddextherapeutics.com

Blockade of mGluR5 has been shown to be effective in this model. Specifically, the administration of raseglurant demonstrated a reduction in pain responses following formalin injection. addextherapeutics.com Further studies utilizing a photo-caged derivative of raseglurant, compound JF-NP-26, which releases the active raseglurant upon light exposure, have provided more detailed insights. When JF-NP-26 was administered systemically and light was applied to the peripheral tissue (hind paw), a reduction in nociceptive behaviors was observed in both phases of the formalin test. drugbank.comaddextherapeutics.com

The efficacy in the second phase is particularly significant, as it reflects the development of central sensitization, a key component of inflammatory pain. drugbank.com Light-mediated release of raseglurant in the thalamus, a critical brain region for pain processing, also showed potent antinociceptive effects, especially during this second inflammatory phase. drugbank.com These findings suggest that raseglurant modulates inflammatory pain by acting at both peripheral and central sites within the pain neuraxis. drugbank.comaddextherapeutics.com

| Animal Model | Key Finding | Implied Mechanism |

|---|---|---|

| Formalin Test (Mouse) | Reduced nociceptive behaviors in both early (acute) and late (inflammatory) phases. drugbank.comaddextherapeutics.com | Modulation of central sensitization and peripheral nociception. drugbank.com |

Neuropathic Pain Mechanisms

Neuropathic pain arises from damage to the somatosensory system and involves maladaptive synaptic plasticity, a process in which mGluR5 receptors are heavily implicated. drugbank.com Preclinical studies have positioned mGluR5 NAMs, including raseglurant, as potential therapeutics for this condition. drugbank.com

In the Chronic Constriction Injury (CCI) model of neuropathic pain in mice, a standard model that mimics persistent nerve pain, raseglurant demonstrated significant analgesic effects. A single systemic injection of raseglurant was shown to markedly increase the mechanical pain threshold in CCI mice. addextherapeutics.com

Experiments using the photo-caged compound JF-NP-26 further elucidated the central mechanisms of raseglurant's action in neuropathic pain. Following systemic administration of JF-NP-26 to mice with sciatic nerve ligation, targeted light delivery to the ventrobasal thalamus prompted the release of raseglurant. This localized activation resulted in prompt and substantial analgesia. addextherapeutics.com Notably, the analgesic effect produced by this targeted central release was reported to be even greater than that observed after systemic administration of raseglurant itself, highlighting the critical role of thalamic mGluR5 receptors in the expression of nociceptive sensitization in chronic neuropathic pain. drugbank.comaddextherapeutics.com

| Animal Model | Compound Administration | Outcome |

|---|---|---|

| Chronic Constriction Injury (CCI) | Systemic Raseglurant | Significantly increased mechanical pain thresholds. addextherapeutics.com |

| Chronic Constriction Injury (CCI) | Systemic JF-NP-26 (caged raseglurant) with light activation in the thalamus | Prompt and substantial analgesia, greater than systemic raseglurant alone. addextherapeutics.com |

Acute/Tonic Pain Modulation

The formalin test is also a valuable model for assessing acute and tonic pain, represented by the first and second phases of the test, respectively. Preclinical studies demonstrated that raseglurant is effective in modulating these types of pain. Transcutaneous illumination of the hind paw in mice treated with the caged raseglurant compound (JF-NP-26) produced analgesia in both phases of the formalin test. addextherapeutics.com

This indicates that peripheral blockade of mGluR5 is sufficient to reduce acute nociceptive transmission (Phase 1) as well as the subsequent tonic, inflammatory-driven pain (Phase 2). drugbank.comaddextherapeutics.com The ability of raseglurant to diminish pain responses as early as five minutes after formalin injection further supports its role in modulating acute pain mechanisms. addextherapeutics.com These results show that raseglurant's analgesic properties extend to both the immediate sensation of pain and the more persistent, tonic pain state that follows an initial injury.

Research in Anxiety Models

Raseglurant (ADX-10059) was advanced into clinical development for the treatment of anxiety, specifically for acute anxiety states such as dental anxiety, based on its preclinical pharmacological profile. addextherapeutics.comaddextherapeutics.com The rationale stemmed from the established role of the mGluR5 receptor in brain regions associated with fear and anxiety and the performance of other mGluR5 antagonists in animal models. drugbank.com

Anxiolytic Potentiation in Animal Models

While specific preclinical data on raseglurant in common anxiety models like the elevated plus-maze or Vogel conflict test are not extensively detailed in publicly available literature, the anxiolytic potential of mGluR5 antagonism is well-established. Related mGluR5 antagonists, such as Fenobam (B1672515) and MPEP, have demonstrated efficacy in controlled trials and preclinical models, respectively. addextherapeutics.com For instance, MPEP has shown anxiolytic effects in the Geller-Seifter test, a conflict-based paradigm used to screen anti-anxiety drugs.

The progression of raseglurant to Phase II clinical trials for dental anxiety strongly implies that it demonstrated a favorable anxiolytic-like profile in a battery of preclinical rodent models designed to assess fear and anxiety-related behaviors. addextherapeutics.comaddextherapeutics.com These tests typically measure an animal's natural aversion to open or brightly lit spaces, or their response to conditioned fear stimuli, with anxiolytic compounds reducing these fear- and anxiety-like behaviors.

Comparison with Benzodiazepine (B76468) Effects

A key aspect of the development program for raseglurant was its potential to act as a non-sedating anxiolytic. addextherapeutics.com This positions it as a direct alternative to benzodiazepines, which are effective anxiolytics but are often limited by side effects such as sedation, motor impairment, and the potential for dependence.

The mechanism of action of raseglurant, as an mGluR5 NAM, is distinct from that of benzodiazepines, which enhance the effect of the neurotransmitter gamma-aminobutyric acid (GABA) at the GABA-A receptor. By modulating the glutamatergic system, raseglurant was hypothesized to reduce anxiety without causing the significant sedative effects associated with GABAergic agents. addextherapeutics.com Preclinical development would have focused on demonstrating that raseglurant could produce anxiolytic-like effects in animal models at doses that did not impair motor function or induce sleep, a critical differentiator from the benzodiazepine class of drugs.

Preclinical Safety and Adverse Effects Research of Raseglurant

Investigations into Hepatic Transaminase Abnormalities

Direct preclinical studies detailing the effects of raseglurant on hepatic transaminases are not extensively available in the public domain. However, research into other selective mGluR5 antagonists provides some context for the class. Preclinical investigations have explored the role of mGluR5 blockade in the context of liver injury induced by oxidative stress.

In a study using a mouse model of acetaminophen-induced hepatotoxicity, a known cause of acute liver failure, treatment with the mGluR5 antagonist MPEP was found to be protective. nih.gov This treatment substantially reduced liver necrosis and the production of reactive oxygen species (ROS). nih.gov Similar protective effects were observed in isolated rat hepatocytes where the mGluR5 antagonists MPEP and SIB-1893 reduced cell death induced by the oxidizing agent tert-butylhydroperoxide. nih.gov These findings suggest that pharmacological blockade of mGluR5 may offer protection against drug-induced liver damage, rather than contributing to it. nih.gov This hepatoprotective profile in specific models of injury indicates that the mechanism of action may not be intrinsically hepatotoxic.

Table 1: Preclinical Findings on mGluR5 Antagonism and Hepatotoxicity

| Compound | Animal Model | Key Assessment | Outcome |

|---|---|---|---|

| MPEP, SIB-1893, SIB-1757 | Mice | Acetaminophen-induced liver necrosis | Substantially reduced liver necrosis and ROS production. nih.gov |

Central Nervous System Effects

The role of mGluR5 in cognitive processes is multifaceted, and preclinical data on the effects of its antagonism are complex. On one hand, mGluR5 is understood to be critical for the neural circuits involved in learning and memory. jneurosci.org Studies using mGluR5 knockout mice have shown that the absence of this receptor can lead to deficits in the acquisition of hippocampal-dependent learning tasks and impair contextual fear conditioning. jneurosci.org Furthermore, some first-generation mGluR5 negative allosteric modulators (NAMs), such as MTEP and fenobam (B1672515), have been associated with cognitive impairments in preclinical studies. nih.gov

Conversely, in pathological conditions characterized by excessive glutamate (B1630785) signaling, blocking mGluR5 has shown therapeutic potential. In a mouse model of Alzheimer's disease, chronic administration of the mGluR5 NAM, CTEP, was found to reverse cognitive decline. nih.gov Similarly, in a mouse model of Phenylketonuria (PKU), a disorder associated with intellectual disability, the mGluR5 antagonist MPEP improved performance in a spatial novelty test, suggesting a reversal of cognitive deficits. frontiersin.org This indicates that while mGluR5 is essential for normal cognitive function, its inhibition may be beneficial in specific disease states.

Table 2: Preclinical Research on mGluR5 Antagonism and Cognitive Function

| Compound/Model | Animal Model | Key Assessment | Outcome |

|---|---|---|---|

| mGluR5 Knockout | Mice | Contextual Fear Conditioning, Morris Water Maze | Impaired acquisition of fear response and spatial learning deficits. jneurosci.org |

| CTEP | Alzheimer's Disease Mice (APPswe/PS1ΔE9) | Cognitive Function Tests | Reversal of cognitive decline. nih.gov |

| MPEP | Phenylketonuria Mice (ENU2) | Spatial Novelty Test | Increased exploration of displaced objects, indicating improved cognitive function. frontiersin.org |

A significant concern that has emerged from preclinical research into mGluR5 antagonists is their potential to induce psychosis-like, or psychotomimetic, effects. This concern is partly based on the functional link between mGluR5 and NMDA receptors, which are known targets for psychotomimetic agents like phencyclidine (PCP). nih.gov

Preclinical studies have shown that prototypical mGluR5 NAMs, including MPEP and MTEP, can potentiate hyperlocomotion induced by PCP in animal models, an effect considered predictive of psychotomimetic activity. nih.gov These findings in animal models are consistent with early clinical observations where the mGluR5 antagonist fenobam produced dissociative-like effects in patients. nih.gov The potential for these adverse effects has been a challenge in the development of mGluR5 NAMs. To address this, research has shifted towards developing partial mGluR5 NAMs, with the hypothesis that submaximal inhibition of the receptor may provide therapeutic benefits while reducing the risk of psychotomimetic effects. nih.gov

Table 3: Preclinical Assessment of Psychotomimetic Potential of mGluR5 Antagonists

| Compound | Animal Model | Key Assessment | Outcome |

|---|---|---|---|

| MPEP, MTEP | Rodents | PCP-induced hyperlocomotion | Potentiation of PCP's effects, suggesting psychotomimetic potential. nih.gov |

The effect of mGluR5 antagonism on motor function is complex and appears to be highly dependent on the specific neural circuits being modulated. Systemic administration of mGluR5 antagonists has been shown to affect motor behavior. For instance, pharmacological blockade of mGluR5 with MPEP has been reported to promote hyperkinesia (increased locomotor activity) in mice. nih.gov

However, studies involving direct administration into specific brain regions reveal a more nuanced role. Microinfusion of MPEP directly into the primary motor cortex of mice resulted in inhibited locomotion and decreased motor coordination, as measured by a reduced latency to fall in the accelerating rotarod test. nih.gov The rotarod test is a standard preclinical assay used to evaluate motor coordination, balance, and muscle strength in rodents. meliordiscovery.comcreative-biolabs.comnih.gov

In contrast to these potential impairments, mGluR5 antagonism has shown beneficial effects in a preclinical model of Parkinson's disease. In a rat model of the disease, chronic treatment with MPEP led to a significant amelioration of akinesia (an impairment of voluntary movement), suggesting a symptomatic benefit for motor deficits. nih.gov

Table 4: Preclinical Studies on mGluR5 Antagonism and Motor Function

| Compound | Animal Model | Administration Route | Key Assessment | Outcome |

|---|---|---|---|---|

| MPEP | Mice | Systemic | Locomotor Activity | Promotion of hyperkinesia. nih.gov |

| MPEP | Mice | Intracortical (Primary Motor Cortex) | Locomotor Activity & Rotarod Test | Inhibition of locomotion and decreased motor coordination. nih.gov |

Clinical Development and Outcomes of Raseglurant

Phase II Clinical Trial Results Across Indications

Raseglurant, also known as ADX-10059, progressed to Phase II clinical trials for several indications, including gastroesophageal reflux disease (GERD), migraine prevention, and anxiety disorders. wikipedia.org The outcomes of these trials varied, ultimately influencing the drug's development trajectory.

Efficacy Assessments in GERD

Raseglurant demonstrated notable efficacy in treating the symptoms of GERD in a Phase IIb clinical trial. researchgate.net The study, which was a double-blind, placebo-controlled, multicenter trial, evaluated Raseglurant as a monotherapy in patients responsive to proton pump inhibitors (PPIs). researchgate.net

In a two-week treatment period, Raseglurant was shown to be significantly more effective than placebo across several key endpoints. researchgate.net As a monotherapy, it was found to decrease gastro-esophageal reflux events and esophageal acid exposure in both healthy subjects and patients with GERD. researchgate.net

Key findings from the Phase II trial in 103 GERD patients include:

Symptom-Free Days : A significant increase in the number of days without any GERD symptoms (p=0.045). researchgate.net

Heartburn-Free Days : A significant increase in heartburn-free days was also observed (p=0.037). researchgate.net

Antacid Use : Patients treated with Raseglurant showed a significant reduction in the use of antacids (p=0.017). researchgate.net

Symptom Scores : There was an improvement in the total symptom score (p=0.048), which included a significant improvement in the heartburn/regurgitation subscale (p=0.007). researchgate.net

Sleep Disturbance : The treatment led to a significant reduction in sleep disturbances caused by GERD symptoms (p=0.022). researchgate.net

Reflux Events : Raseglurant significantly reduced the total number of reflux events (p=0.034) and specifically acidic reflux events (p=0.003). researchgate.net

Table 1: Efficacy of Raseglurant in GERD (Phase IIb Monotherapy Trial)

| Efficacy Endpoint | Statistical Significance (p-value) |

| Increase in GERD Symptom-Free Days | p=0.045 |

| Increase in Heartburn-Free Days | p=0.037 |

| Reduction in Antacid Use | p=0.017 |

| Improvement in Total Symptom Score | p=0.048 |

| Improvement in Heartburn/Regurgitation Subscale | p=0.007 |

| Reduction in Sleep Disturbance | p=0.022 |

| Reduction in Total Reflux Events | p=0.034 |

| Reduction in Acidic Reflux Events | p=0.003 |

Despite these positive efficacy results, Raseglurant did not demonstrate significant effectiveness in patients with GERD who were refractory to treatment. researchgate.net

Efficacy Assessments in Migraine Prevention

Raseglurant was also evaluated for its potential in preventing migraines. wikipedia.org It entered a Phase IIb, randomized, double-blind, placebo-controlled, dose-ranging study to investigate its efficacy, safety, and tolerability for this indication. patsnap.com While the compound showed evidence of effectiveness in migraine treatment, its long-term administration in these trials brought significant safety concerns to light. researchgate.net

Efficacy Assessments in Anxiety Disorders

The clinical development of Raseglurant included Phase II trials for the treatment of dental anxiety. wikipedia.org Negative allosteric modulators of the mGluR5 receptor have shown promising results in preclinical models for anxiety. nih.gov However, detailed efficacy results from the clinical trials of Raseglurant for anxiety disorders are not widely published.

Factors Leading to Clinical Development Discontinuation

The primary factor that led to the discontinuation of Raseglurant's clinical development was hepatotoxicity. wikipedia.orgresearchgate.net During long-term administration in studies, particularly the trial for migraine prevention, a high incidence of abnormalities in hepatic transaminase levels was observed in patients. researchgate.net These findings were considered predictive signs of potential liver toxicity, which ultimately halted any further clinical development of the compound. wikipedia.orgresearchgate.net

Comparative Analysis with Other mGluR5 Negative Allosteric Modulators in Clinical Development

Raseglurant belongs to a class of compounds known as metabotropic glutamate (B1630785) receptor 5 (mGluR5) negative allosteric modulators (NAMs). wikipedia.org Several other mGluR5 NAMs have also been investigated in clinical trials for various neurological and psychiatric disorders. frontiersin.org

Similarities and Differences in Efficacy Profiles

A common theme among many mGluR5 NAMs that have entered clinical development is the difficulty in translating promising preclinical results into clinical efficacy. frontiersin.orgbiorxiv.org Many compounds in this class, including mavoglurant (B1676221), basimglurant, and fenobam (B1672515), have failed to demonstrate sufficient efficacy in Phase II clinical trials for conditions such as neurodegenerative diseases. frontiersin.org

Shared Challenges : The clinical development of multiple mGluR5 NAMs has been discontinued. This suggests a broader challenge for this class of drugs in achieving desired therapeutic outcomes in human subjects for complex central nervous system disorders. frontiersin.orgbiorxiv.org

Points of Differentiation : While many mGluR5 NAMs have faced setbacks, there have been some instances of positive results. For example, mavoglurant met its primary endpoint in a Phase II trial for cocaine use disorder, indicating a potential therapeutic avenue for some compounds in this class. frontiersin.org

The experience with Raseglurant, showing initial efficacy in GERD but failing due to long-term safety issues, aligns with the general trend of high attrition rates for mGluR5 NAMs in clinical development. researchgate.netfrontiersin.org The challenge remains to develop compounds that not only demonstrate efficacy but also possess a favorable long-term safety profile. biorxiv.org

Distinctions in Safety and Tolerability Limitations

The clinical development of raseglurant (also known as ADX10059) was ultimately halted for chronic indications due to significant safety concerns that emerged during Phase IIb trials. While earlier studies in gastroesophageal reflux disease (GERD) indicated dose-related tolerability issues, a distinct and more severe safety signal led to the cessation of its development for long-term use, such as migraine prophylaxis.

In a proof-of-concept study for GERD, raseglurant was generally well-tolerated at a lower dose, but a higher dose was associated with a significant increase in adverse events. nih.gov Specifically, in the group receiving 250 mg three times a day, 91.6% of patients reported adverse events, with dizziness being the most common, affecting 75% of these individuals. nih.gov Another clinical trial in GERD patients found that the most common adverse events were mild to moderate dizziness and vertigo. nih.gov

| Adverse Event | Raseglurant (120 mg b.d.) | Placebo |

|---|---|---|

| Dizziness | 16% | 4% |

| Vertigo | 12% | 2% |

However, the most critical safety limitation of raseglurant was identified in a Phase IIb trial (Study 206) involving patients with migraine. fiercebiotech.com This study revealed a significant incidence of elevated liver enzymes, specifically alanine (B10760859) transaminase (ALT). An increase in ALT levels to more than five times the upper limit of normal (>5xULN) is considered a predictor of potential drug-induced liver injury. fiercebiotech.com In this trial, such elevations were observed in 6% of patients receiving raseglurant. fiercebiotech.com

Notably, these liver function abnormalities were not confined to a specific dose group but were observed across all tested doses, including the lowest dose. fiercebiotech.com The elevation of ALT appeared to be related to the duration of dosing, a concerning factor for a drug intended for chronic administration. fiercebiotech.com While bilirubin (B190676) levels remained normal in nearly all affected patients, the risk of serious liver damage could not be dismissed. fiercebiotech.com This lack of a clear dose-response relationship for the liver enzyme elevations made it challenging to establish a safe long-term dosing regimen. fiercebiotech.com

| Raseglurant Dose Group | Incidence of ALT >5xULN |

|---|---|

| 100 mg | 3.9% |

| 50 mg | 0.8% |

| 25 mg | 1.6% |

| All Dose Groups Combined | 6% |

| Placebo | 0% |

Ultimately, the occurrence of these significant liver function abnormalities across all dose groups led the developing pharmaceutical company, Addex, to terminate the development of raseglurant for chronic conditions, including long-term treatment for GERD and migraine prophylaxis. fiercebiotech.com This decision was based on the assessment that the potential for drug-induced liver injury made the risk-benefit profile unfavorable for long-term use. fiercebiotech.com

Advanced Research Methodologies and Future Directions for Raseglurant Analogs

Photopharmacological Approaches with Raseglurant Derivatives

Photopharmacology leverages light-operated drugs to provide precise spatiotemporal control for treating complex conditions like chronic pain. nih.govnih.gov Unlike optogenetics, this method does not require genetic manipulation, allowing for the modulation of native proteins and facilitating a more direct path to therapeutic applications. researchgate.net The development of photoactive analogs of raseglurant represents a significant step in this direction, offering the ability to remotely control the activity of mGlu5 receptors within the pain neuraxis. nih.govresearchgate.net

A key development in the photopharmacology of raseglurant is the creation of JF-NP-26, an inactive, photocaged derivative. nih.gov The design strategy involves attaching a photolabile protecting group, or "cage," to the raseglurant molecule, rendering it biologically inert until it is exposed to light of a specific wavelength. researchgate.net

The synthesis of JF-NP-26 is achieved through a one-pot procedure starting from raseglurant and 4-hydroxymethyl-7-diethylaminocoumarin (DEACM). The process involves an initial reaction with triphosgene, followed by an incubation with DEACM. nih.gov This synthetic route yields the photocaged compound, which remains stable and inactive in biological systems until irradiated. nih.gov

| Compound | Description | Parent Compound | Photolabile Group |

| JF-NP-26 | An inactive, photocaged derivative designed for light-induced activation. | Raseglurant | Coumarin-based (from DEACM) |

The activation of JF-NP-26 is triggered by illumination with violet light. nih.gov This process initiates an irreversible photochemical reaction that releases the active drug, raseglurant. nih.govresearchgate.net

Upon irradiation with 405 nm light, the UV-visible absorption spectrum of JF-NP-26 undergoes significant changes, consistent with the release of raseglurant. nih.gov The underlying mechanism involves the photolysis of a benzylic bond within the JF-NP-26 structure. This cleavage generates a carbamic acid derivative, which is unstable and spontaneously decarboxylates to yield the active raseglurant molecule and the coumarinyl alcohol DEACM as a byproduct. The efficiency of this process has been quantified, with the photouncaging quantum yield determined to be 0.18. nih.gov

| Parameter | Value | Description |

| Activation Wavelength | 405 nm (Violet Light) | The specific wavelength of light required to induce the photochemical reaction. nih.gov |

| Mechanism | Photolysis of benzylic bond, followed by spontaneous decarboxylation. | The two-step process that leads to the release of the active compound. nih.gov |

| Products | Raseglurant, DEACM | The active drug and the byproduct of the photoactivation. nih.gov |

| Quantum Yield (φchem) | 0.18 | A measure of the efficiency of the photon-induced uncaging process. nih.gov |

The primary advantage of using a photocaged compound like JF-NP-26 is the ability to achieve precise spatiotemporal control over drug activity. nih.govwikipedia.org Researchers have demonstrated that after systemic administration of the inactive JF-NP-26 in mice, the active raseglurant can be released at a specific target site by applying localized illumination. nih.gov

This technique effectively controls mGlu5 receptor activity in a spatially and temporally defined manner. Studies in cultured striatal primary neurons confirmed that while JF-NP-26 is inert in the dark, it functions as a negative allosteric modulator of mGlu5 upon light exposure. nih.govresearchgate.net This optical control allows for the modulation of native receptor activity in specific tissues without the widespread effects of a systemically active drug, offering a powerful tool for both research and potential therapeutic interventions. nih.govnih.gov

The application of this photopharmacological approach has been successfully demonstrated in preclinical models of pain, showcasing its potential for targeted analgesia. nih.gov By delivering light to specific regions of the nervous system, researchers could induce a light-dependent analgesic effect in animal models of both neuropathic and inflammatory pain. nih.gov

The thalamus is a critical relay station in the ascending pain pathway, involved in processing sensory and emotional aspects of pain. nih.govnih.gov To target this region, optical fibers were implanted in the ventrobasal thalamus of mice. Following systemic injection of JF-NP-26, localized light delivery via these fibers prompted the release of raseglurant directly within this brain structure. nih.gov

The results showed a significant antinociceptive effect. Notably, this light-mediated delivery of raseglurant in the thalamus was particularly effective during the second phase of the formalin test, a model that reflects the development of central sensitization to inflammatory pain. nih.gov This demonstrates the potential to use photopharmacology to interfere with the central mechanisms of pain chronification.

In addition to central targets, mGlu5 receptors are also present in peripheral nociceptors, where they contribute to pain sensitization. nih.gov The utility of JF-NP-26 for targeted peripheral analgesia was tested by applying local LED-based illumination to the hind paw of mice after systemic administration of the compound. nih.gov

This peripheral photoactivation of JF-NP-26 resulted in a significant analgesic effect, particularly in the first phase of the formalin test, which is indicative of direct activation of peripheral nociceptors. nih.gov This finding suggests that raseglurant released in the peripheral tissue interacts with local mGlu5 receptors to produce analgesia. The ability to precisely target either central or peripheral components of the pain pathway highlights the versatility of this approach for managing difficult-to-treat pain disorders. nih.govnih.gov

| Target Region | Pain Model | Key Finding | Implication |

| Ventrobasal Thalamus (Central) | Neuropathic and Inflammatory Pain (Formalin Test - Phase 2) | Light-induced raseglurant release produced significant antinociception. nih.gov | Demonstrates optical control over central pain sensitization pathways. |

| Hind Paw (Peripheral) | Inflammatory Pain (Formalin Test - Phase 1) | Localized light activation of JF-NP-26 induced analgesia. nih.gov | Shows modulation of peripheral nociceptors and control of acute pain signals. |

Targeted Analgesia Studies Using Optical Control

Absence of Systemic Adverse Effects with Local Photoactivation

The clinical development of Raseglurant, a negative allosteric modulator (NAM) of the mGluR5 receptor, was halted despite showing efficacy in treating conditions like migraine. nih.govwikipedia.org This cessation was primarily due to a high incidence of liver toxicity (hepatic transaminase abnormalities) observed during long-term administration. nih.gov Systemic use of mGluR5 NAMs has also been associated with other mechanism-related adverse effects, including cognitive impairment and psychotomimetic effects. nih.gov To overcome these limitations, advanced research has focused on developing photosensitive analogs of Raseglurant that can be activated locally, thereby confining the therapeutic action to a specific target area and avoiding systemic exposure.

One such analog is JF-NP-26, a photoactive mGluR5 NAM. nih.gov Research in animal models of pain has demonstrated the potential of this approach. While a systemic injection of Raseglurant (10 mg/kg, i.p.) provided analgesic effects, it also carried the risk of systemic side effects. nih.gov In contrast, systemic administration of JF-NP-26 only produced an analgesic effect when a specific brain region, the thalamus, was irradiated with light. nih.gov This local photoactivation strategy was designed to circumvent the adverse effects associated with Raseglurant. nih.gov Studies assessing liver toxicity confirmed that while Raseglurant showed potential for hepatic abnormalities, the local photoactivation of its analog did not produce these systemic adverse effects. nih.gov

| Parameter | Systemic Raseglurant | Systemic JF-NP-26 with Local Photoactivation |

|---|---|---|

| Analgesic Effect | Effective upon systemic injection nih.gov | Effective only after light irradiation at the target site nih.gov |

| Systemic Side Effects (e.g., Hepatotoxicity) | Potential for liver toxicity observed nih.gov | Associated adverse effects are circumvented nih.gov |

Development of Optically Controlled Biomedical Devices for Local Drug Delivery

The successful implementation of local photoactivation strategies relies on the development of sophisticated biomedical devices capable of delivering light to specific tissues in vivo. patsnap.com Recent advancements have led to the creation of implantable devices that can release a drug in response to a remote trigger, such as light. patsnap.comnih.gov These systems offer on-demand control over the timing and dose of drug release, which can be precisely adjusted by the patient or physician to achieve the desired therapeutic effect while minimizing toxicity. nih.gov

Researchers have developed a "photomodulator," a device specifically designed to facilitate in vivo photopharmacology. patsnap.com This type of device has been used to photorelease Raseglurant in an acute rat model to treat pain, demonstrating its in vivo capabilities. patsnap.com These devices can be configured to operate wirelessly and interface with other biomedical systems. patsnap.com The core principle of many such devices involves an implantable reservoir that releases its drug cargo when irradiated with light of a specific wavelength, often in the near-infrared (NIR) spectrum, which allows for noninvasive triggering within the body. nih.gov More advanced platforms are self-powered and bioresorbable, eliminating the need for a separate power supply and allowing the device to dissolve naturally after treatment is complete. nih.gov These systems may use an array of drug reservoirs, each controlled by a phototransistor paired with an optical filter, enabling wavelength-selective activation and independent control over the release from each reservoir. nih.gov

In Vitro and Ex Vivo Research Techniques

In vitro (cell-based) and ex vivo (tissue-based) research techniques are fundamental for characterizing the pharmacological profile of compounds like Raseglurant. nih.gov These models provide a controlled environment to study specific molecular interactions and cellular responses, offering a cost-effective and high-throughput alternative to in vivo studies for assessing drug activity and mechanism of action. nih.gov

Cell-Based Assays for Receptor Activity Modulation

Cell-based assays are crucial for determining how a compound modulates the activity of its target receptor. For Raseglurant, these assays focus on the mGluR5 receptor. The activation of mGluR5, a G protein-coupled receptor, initiates distinct downstream signaling cascades. nih.gov A primary method to assess receptor activity is by measuring changes in intracellular calcium (Ca2+) levels. nih.gov Pharmacological activation of intracellular mGluR5 has been shown to generate unique Ca2+ signatures. nih.gov

Another critical readout is the phosphorylation of downstream signaling proteins. Activation of mGluR5 can lead to the phosphorylation of kinases such as JNK, CaMK, and ERK1/2, as well as transcription factors like CREB and Elk-1. nih.gov Cell-based assays, often using Western blotting or immunocytochemistry in cell lines (e.g., SMB-S15) or primary neurons, can quantify the levels of these phosphorylated proteins upon exposure to mGluR5 modulators. nih.govfrontiersin.org For instance, studies have shown that treatment with an mGluR5 antagonist can restore the upregulated levels of downstream kinases observed in a prion-infected cell line. frontiersin.org

| Assay Type | Parameter Measured | Example Application |

|---|---|---|

| Calcium Imaging | Changes in intracellular Ca2+ concentration | Detecting distinct Ca2+ signatures following activation of intracellular vs. cell surface mGluR5. nih.gov |

| Western Blot | Phosphorylation status of downstream proteins (e.g., pCREB, pERK1/2) | Quantifying agonist-mediated phosphorylation of CREB and ERK1/2. nih.gov |

| Immunocytochemistry | Cellular distribution and levels of mGluR5 | Observing the distribution of mGluR5 in different cell lines. frontiersin.org |

| Luciferase Reporter Assay | Gene expression changes downstream of receptor activation | Measuring transcription factor activity (e.g., via CREB-responsive elements). nih.gov |

Primary Neuronal Culture Studies

Primary neuronal cultures, derived from rodent brain regions like the hippocampus or cortex, are a vital tool in neurobiology. nih.gov Unlike immortalized cell lines, these cultures consist of post-mitotic neurons and better represent the physiological properties of neurons in the brain, allowing for the study of axon pathfinding, synaptic connections, and neuroinflammation. nih.govresearchgate.net These cultures can be maintained for several weeks, during which they differentiate and develop extensive axonal and dendritic branches. nih.gov

In the context of mGluR5 research, primary neuronal cultures are used to study the receptor's role in synaptic function and disease. For example, primary striatal neurons have been used to investigate the distinct Ca2+ responses and signaling cascades initiated by the activation of cell surface versus intracellular mGluR5. nih.gov Furthermore, mixed cultures containing neurons, astrocytes, and microglia are being developed to more accurately model the complex cellular interactions that occur during neuroinflammatory processes in vivo, which is relevant as mGluR5 is expressed on glial cells and modulates neuroinflammation. nih.govmdpi.com

Bioluminescence Resonance Energy Transfer (BRET) and Proximity Ligation Assays

Bioluminescence Resonance Energy Transfer (BRET) and Proximity Ligation Assays (PLA) are advanced techniques used to study protein-protein interactions in living cells. patsnap.comnih.gov BRET is based on the non-radiative transfer of energy from a bioluminescent donor (like Renilla luciferase) to a fluorescent acceptor (like Yellow Fluorescent Protein). nih.gov Energy transfer occurs only when the donor and acceptor molecules are in very close proximity (typically less than 10 nanometers), indicating that the proteins they are fused to are interacting. frontiersin.orgresearchgate.net

These methods have been instrumental in understanding the complex pharmacology of the mGluR5 receptor. For instance, BRET and PLA have been used to demonstrate that mGluR5 can form heteromeric complexes with other receptors, such as the adenosine (B11128) A2A receptor (A2AR) and the dopamine (B1211576) D2 receptor (D2R). patsnap.com Studies using these assays in HEK293T cells showed that the formation of the D2R-mGluR5 heteromer was significantly increased when A2AR was also present. patsnap.com This research highlights how mGluR5 function is integrated with other receptor systems, and compounds like Raseglurant, by modulating mGluR5, can influence the signaling of these larger receptor complexes. patsnap.com

Translational Research Perspectives for mGluR5 Modulation

Modulating the mGluR5 receptor holds significant therapeutic promise for a range of neurological and neurodegenerative disorders. nih.gov The receptor plays a critical role in synaptic plasticity, learning, and memory, and its dysregulation is implicated in several synaptic diseases. nih.govfrontiersin.org Consequently, the development of mGluR5 ligands is a highly attractive area for translational research. nih.gov

In preclinical models of neurodegenerative diseases, mGluR5 allosteric modulators have shown the ability to improve cognitive performance and reduce disease-related pathology. nih.gov

Alzheimer's Disease (AD): Aberrant mGluR5 signaling may be involved in the pathological processing of amyloid-beta (Aβ) oligomers. nih.govfrontiersin.org Studies have shown that mGluR5 antagonists can reduce Aβ production and rescue synaptic deficits in rodent models of AD. nih.govfrontiersin.org

Huntington's Disease (HD): mGluR5 interacts directly with the huntingtin protein, and this interaction is thought to contribute to the dysregulation of calcium signaling seen in HD. nih.gov Antagonism of mGluR5 has shown positive effects on motor and cognitive skills in mouse models of the disease. nih.gov

Fragile X Syndrome (FXS): The "mGluR theory" of Fragile X suggests that excessive mGluR5 signaling contributes to many of the synaptic and cognitive deficits in the disorder. Inhibitors of mGluR5 have been shown to have positive effects on disease phenotypes in animal models of FXS. nih.govfrontiersin.org

Given the challenges of systemic side effects observed with compounds like Raseglurant, future translational efforts may focus on developing novel modulators with improved safety profiles or utilizing advanced local delivery systems, such as those involving photoactivatable analogs, to target specific brain circuits affected by disease. nih.gov

Re-evaluating Therapeutic Potential Through Novel Delivery Strategies

The primary hurdle that led to the discontinuation of Raseglurant in clinical trials was systemic toxicity. frontiersin.orgnih.gov This has driven researchers to investigate novel drug delivery strategies that can confine the drug's activity to the desired site of action, thereby reducing systemic exposure and associated adverse effects. One of the most promising approaches in this domain is the application of photopharmacology.

Photopharmacology utilizes light to control the activity of a drug with high spatial and temporal precision. This is achieved by chemically modifying a drug to render it inactive, only to be activated upon illumination with a specific wavelength of light. In the context of Raseglurant, researchers have successfully developed a photoactive analog, a "caged" compound known as JF-NP-26. nih.gov

JF-NP-26 is a derivative of Raseglurant that is rendered inactive by a photolabile protecting group. nih.gov Upon irradiation with violet light (around 405 nm), this protective group is cleaved, releasing the active Raseglurant molecule. nih.gov This allows for the precise delivery of the active drug to a specific tissue or even a specific neural circuit, which can be targeted with an optical fiber or LED. nih.gov

Key Research Findings for JF-NP-26:

| Feature | Description | Reference |

| Mechanism of Action | Inactive photocaged derivative of Raseglurant. Violet light illumination induces a photochemical reaction, releasing the active drug. | nih.gov |

| In Vitro Activity | Effectively controls mGluR5 receptor activity in ectopic expressing systems and striatal primary neurons upon photoactivation. | nih.gov |

| In Vivo Efficacy | Systemic administration followed by local LED-based illumination in the thalamus or peripheral tissues induced light-dependent analgesia in models of neuropathic and inflammatory pain in mice. | nih.gov |

| Potential Advantage | May mitigate the hepatotoxicity observed with systemic Raseglurant by limiting its active form to the target area. | nih.gov |

This innovative delivery system fundamentally re-evaluates the therapeutic potential of Raseglurant. By enabling on-demand, localized activation, the systemic side effects that previously hampered its development could be circumvented. This opens the door to reconsidering Raseglurant and its analogs for their original indications and for new therapeutic applications where precise control of mGluR5 inhibition is paramount.

Exploring New Indications for Spatiotemporally Controlled mGluR5 Inhibition

The ability to precisely control where and when mGluR5 is inhibited unlocks the potential to explore new therapeutic indications for Raseglurant analogs. The role of mGluR5 is implicated in a wide array of central nervous system (CNS) functions and pathologies, and spatiotemporal control could offer a safer and more effective treatment approach for these conditions.

Pain Management:

The most immediate new indication explored with photoactive Raseglurant (JF-NP-26) is the treatment of pain. nih.govnih.gov Research has demonstrated that localized photo-release of Raseglurant in specific brain regions or peripheral tissues can produce significant analgesic effects in animal models of both neuropathic and inflammatory pain. nih.gov This targeted approach could provide pain relief without the systemic side effects associated with conventional analgesics.

Anxiety and Schizophrenia:

The glutamatergic system, and mGluR5 in particular, is known to be involved in the pathophysiology of anxiety and schizophrenia. technologynetworks.comnih.gov However, systemic modulation of this system can lead to undesirable cognitive and psychotomimetic side effects. technologynetworks.com Photopharmacological approaches could allow for the targeted inhibition of mGluR5 in specific brain circuits implicated in these disorders, such as the amygdala or prefrontal cortex. biorxiv.org This could potentially reduce anxiety-like behaviors or ameliorate symptoms of schizophrenia without affecting global brain function.

Neurodegenerative Diseases:

There is growing evidence for the involvement of mGluR5 in neurodegenerative diseases like Alzheimer's and Parkinson's disease. nih.govnih.gov For instance, mGluR5 has been shown to interact with amyloid-beta oligomers, contributing to synaptic dysfunction in Alzheimer's disease. nih.gov Targeted delivery of mGluR5 inhibitors to affected brain regions could offer a neuroprotective strategy. Novel delivery systems that can cross the blood-brain barrier and release the active compound in a controlled manner are being explored for various CNS disorders and could be adapted for Raseglurant analogs. benthamscience.comdrugdiscoverynews.com

The table below summarizes potential new indications for spatiotemporally controlled mGluR5 inhibition with Raseglurant analogs.

| Therapeutic Area | Rationale for Spatiotemporal mGluR5 Inhibition | Supporting Evidence |

| Chronic Pain | Localized inhibition in pain pathways (central and peripheral) to provide analgesia while avoiding systemic side effects. | Preclinical success with JF-NP-26 in neuropathic and inflammatory pain models. nih.gov |

| Anxiety Disorders | Targeted inhibition of mGluR5 in specific fear and anxiety circuits (e.g., amygdala) to reduce pathological fear responses without global cognitive impairment. | mGluR5's role in inhibitory learning and fear extinction. jneurosci.orgnih.gov |

| Schizophrenia | Precise modulation of glutamatergic signaling in relevant cortical and subcortical circuits to address cognitive and positive symptoms. | mGluR5 is an attractive pharmacological target for schizophrenia. nih.gov |

| Alzheimer's Disease | Inhibition of mGluR5 in the hippocampus and cortex to prevent amyloid-beta-induced synaptotoxicity and reduce neuroinflammation. | mGluR5's interaction with amyloid-beta and its role in neuroinflammation. nih.govmdpi.com |

Q & A

Q. What experimental models are commonly used to evaluate Raseglurant’s efficacy as an mGlu5 receptor negative allosteric modulator?

Methodological Answer: Preclinical studies often employ rodent models to assess Raseglurant’s modulation of mGlu5-mediated behaviors. For example, catalepsy tests in mice (induced by D2R antagonists like haloperidol) measure Raseglurant’s ability to reverse motor deficits, with statistical validation via two-way ANOVA and Šídák’s post hoc tests . Electrophysiological recordings in brain slices or in vivo calcium imaging can further quantify receptor activity. Behavioral assays should be paired with molecular techniques (e.g., co-immunoprecipitation) to confirm target engagement .

Q. How is Raseglurant’s pharmacokinetic profile optimized in preclinical studies to mitigate hepatotoxicity risks?

Methodological Answer: Dose-ranging studies in rodents monitor liver enzymes (ALT/AST) and histopathology to identify toxic thresholds. Pharmacokinetic parameters (e.g., half-life, bioavailability) are assessed using LC-MS/MS, while CYP450 inhibition assays evaluate metabolic stability. Evidence from phase IIb trials suggests hepatotoxicity at higher doses, necessitating careful titration and species-specific metabolic profiling .

Q. What in vitro assays validate Raseglurant’s selectivity for mGlu5 over other glutamate receptors?

Methodological Answer: Radioligand binding assays (e.g., using [³H]MPEP) quantify affinity for mGlu5, while counter-screening against mGlu1–4,6–8 ensures specificity. Functional assays (calcium flux, cAMP modulation) in transfected HEK293 cells further confirm negative allosteric activity. Co-crystallization data (e.g., with mavoglurant) provide structural insights into allosteric binding pockets .

Advanced Research Questions

Q. How can researchers resolve contradictions in Raseglurant’s effects on D2R-mGlu5 heteroreceptor complex formation across cell models?

Methodological Answer: Discrepancies in complex detection (e.g., FRET vs. bimolecular fluorescence complementation) require orthogonal validation. For example, co-immunoprecipitation in striatal homogenates confirms native interactions, while BRET/TR-FRET in live cells assesses dynamic assembly. A2AR expression is critical for D2R-mGlu5 association, so knockout models (A2AR−/− mice) can isolate dependency .

Q. What strategies address Raseglurant’s hepatotoxicity while preserving therapeutic efficacy in migraine models?

Methodological Answer: Structural analogs (e.g., ADX10059 derivatives) are screened for reduced CYP3A4 inhibition. Photopharmacology approaches, such as light-activated prodrugs (e.g., JF-NP-26), enable spatiotemporal control of Raseglurant release, minimizing systemic exposure. In vivo efficacy is tested using trigeminovascular activation models (e.g., dural vasodilation assays) .

Q. How do researchers design studies to differentiate Raseglurant’s direct mGlu5 modulation from off-target effects in behavioral assays?

Methodological Answer: Conditional knockout (mGlu5−/−) mice or CRISPR-mediated gene silencing establish causality. Pharmacological rescue experiments (e.g., co-administration of mGlu5 agonists) validate target specificity. Optogenetic manipulation of mGlu5-expressing neurons paired with Raseglurant treatment can dissect circuit-level mechanisms .

Q. What computational methods predict Raseglurant’s binding dynamics within the mGlu5 allosteric pocket?

Methodological Answer: Molecular docking (AutoDock Vina) and molecular dynamics simulations (AMBER/CHARMM) model ligand-receptor interactions. Free-energy perturbation calculations compare binding affinities with structural analogs (e.g., mavoglurant). Cryo-EM or X-ray crystallography data inform force-field parameters for accuracy .

Data Analysis & Contradiction Management

Q. How should researchers interpret conflicting efficacy data between acute migraine relief and preventive trial outcomes?

Methodological Answer: Acute models (e.g., nitroglycerin-induced migraine) prioritize pain freedom at 2 hours, while preventive studies require longitudinal designs with endpoints like monthly migraine days. Hepatotoxicity in prolonged use (phase IIb) suggests differential dosing regimens; Bayesian meta-analysis can reconcile efficacy-toxicity trade-offs .

Q. What statistical frameworks are robust for analyzing Raseglurant’s dose-response curves in heterogeneous populations?

Methodological Answer: Mixed-effects models account for inter-individual variability (e.g., sex, genotype). Emax models with 95% confidence intervals quantify potency (EC50) and maximal effect. Bootstrap resampling validates robustness in small preclinical cohorts .

Experimental Design Innovations

Q. How can optogenetic tools enhance Raseglurant’s site-specific activation in vivo?

Methodological Answer: Conjugation with photo-cleavable groups (e.g., DEACM in JF-NP-26) enables 405 nm light-triggered release. Fiber-optic implants in target brain regions (e.g., striatum) allow localized delivery, verified via microdialysis for real-time concentration monitoring .

Q. What multi-omics approaches elucidate Raseglurant’s downstream signaling pathways beyond mGlu5?

Methodological Answer: Phosphoproteomics (LC-MS/MS) identifies kinase substrates, while single-cell RNA-seq in treated vs. untreated models reveals transcriptomic networks. Integrative analysis (e.g., PANTHER pathway enrichment) links omics data to behavioral outcomes .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。